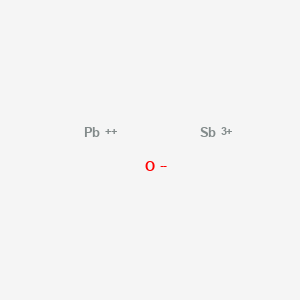
Diantimony lead tetroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diantimony lead tetroxide, also known as this compound, is a useful research compound. Its molecular formula is OPbSb+3 and its molecular weight is 344.959. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Composition
Diantimony lead tetroxide is represented by the formula Pb2Sb2O7. It is characterized by its unique properties, which include:
- High thermal stability
- Low solubility in water
- Excellent chemical resistance
These properties make it suitable for various applications, particularly in the fields of materials science and engineering.
Industrial Applications
1. Flame Retardants
This compound is widely used as a flame retardant in plastics and textiles. It acts synergistically with halogenated flame retardants to enhance their effectiveness. The compound's ability to form a protective char layer when exposed to fire significantly reduces flammability, making it an essential component in safety-critical applications such as:
- Electrical insulation
- Building materials
- Automotive components
2. Pigment Production
In the pigment industry, this compound is utilized to produce high-performance pigments. Its use in ceramic glazes and glass formulations imparts desirable color properties while maintaining durability. The compound is particularly valued for:
- Color stability under UV exposure
- Non-toxicity compared to other lead-based pigments
Scientific Research Applications
1. Analytical Chemistry
This compound has been employed in analytical chemistry for the detection and quantification of antimony in various matrices. Its use in methods such as X-ray fluorescence (XRF) allows for precise measurements of antimony concentrations, aiding in environmental monitoring and regulatory compliance.
2. Material Science Studies
Research has demonstrated the potential of this compound in the development of advanced materials. For instance, studies have focused on its role as a precursor for synthesizing novel semiconductor materials and catalysts. The compound's thermal stability and electrical properties make it an attractive candidate for applications in:
- Photovoltaic cells
- Sensors
- Catalytic converters
Case Study 1: Flame Retardant Efficacy
A study conducted by the International Antimony Association evaluated the effectiveness of this compound as a flame retardant in polymer composites. The results indicated that composites containing this compound exhibited a significant reduction in flammability compared to untreated samples, highlighting its role in enhancing fire safety standards in consumer products.
Case Study 2: Environmental Impact Assessment
Research published by the European Chemicals Agency assessed the environmental impact of this compound, particularly focusing on its aquatic toxicity. The findings revealed that while the compound poses risks to aquatic life, its controlled use in industrial applications can mitigate potential environmental hazards through proper waste management practices.
Data Tables
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Flame Retardants | Plastics, textiles | Enhanced fire safety |
| Pigment Production | Ceramics, glass | Color stability and durability |
| Analytical Chemistry | Antimony detection | Precise quantification methods |
| Material Science | Semiconductor development | Potential for advanced material synthesis |
Propriétés
Numéro CAS |
16450-50-3 |
|---|---|
Formule moléculaire |
OPbSb+3 |
Poids moléculaire |
344.959 |
Nom IUPAC |
antimony(3+);lead(2+);oxygen(2-) |
InChI |
InChI=1S/O.Pb.Sb/q-2;+2;+3 |
Clé InChI |
WIHFRABUZBJYEJ-UHFFFAOYSA-N |
SMILES |
[O-2].[Sb+3].[Pb+2] |
Synonymes |
diantimony lead tetroxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















